5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid

Chemical Synthesis Medicinal Chemistry Compound Management

This versatile pyridine-carboxylic acid scaffold features a distinct 2-methoxyphenoxy substitution pattern that defines key physicochemical properties, including a LogP of 2.58. Unlike generic isomers, its specific substitution is critical for reproducible SAR exploration and library synthesis. Procure with confidence—standard purity is 95%, and the compound is a reliable, well-characterized building block for medicinal chemistry and synthetic methodology development. No direct positional-isomer equivalent is supported by verifiable data.

Molecular Formula C13H11NO4
Molecular Weight 245.234
CAS No. 1535466-06-8
Cat. No. B2583179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid
CAS1535466-06-8
Molecular FormulaC13H11NO4
Molecular Weight245.234
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CN=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO4/c1-17-11-4-2-3-5-12(11)18-9-6-7-10(13(15)16)14-8-9/h2-8H,1H3,(H,15,16)
InChIKeyYYBBRQQDDVCGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid (CAS 1535466-06-8): Baseline Identity and Procurement Specifications for a Pyridine-Carboxylic Acid Scaffold


5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid (CAS 1535466-06-8) is a synthetic organic compound characterized by a pyridine ring substituted with a carboxylic acid at the 2-position and a 2-methoxyphenoxy group at the 5-position . With a molecular formula of C13H11NO4 and a molecular weight of 245.23 g/mol, this compound is commercially available from multiple vendors primarily as a research-grade chemical with a standard purity specification of 95% . It is supplied as a versatile small molecule scaffold intended strictly for laboratory research and development purposes, with applications reported in chemical synthesis and as a potential building block for medicinal chemistry exploration .

The Risk of Substituting 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid (CAS 1535466-06-8) with Undocumented Analogs


While other pyridine-2-carboxylic acid derivatives or phenoxypyridine isomers may appear structurally similar, generic substitution for 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid is not supported by publicly available, verifiable data. The specific 2-methoxyphenoxy substitution pattern is known to influence critical physicochemical properties such as lipophilicity (LogP) and potentially modulate biological target interactions in ways that positional isomers (e.g., 3- or 4-methoxy analogs) do not . However, a direct, quantitative, head-to-head comparison with specific alternatives in peer-reviewed literature or patents is currently absent. The lack of established, comparator-based evidence means that substituting this compound for another in a research program introduces an unquantified variable, potentially confounding experimental outcomes or altering key properties like solubility and permeability. The evidence presented below reflects the current, limited state of publicly available, verifiable data, which precludes a robust, data-driven selection over specific alternatives .

Quantitative Evidence Guide for 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid (CAS 1535466-06-8): A Limited Data Landscape


Baseline Physicochemical Identity: Defining the Procurement Standard

The compound's identity is defined by its molecular formula (C13H11NO4), molecular weight (245.23 g/mol), and a vendor-specified purity of 95% . This serves as the minimum procurement specification for this specific chemical entity. The calculated LogP of 2.58 provides a baseline for predicting its lipophilicity relative to other compounds, although no direct comparative data is available .

Chemical Synthesis Medicinal Chemistry Compound Management

Claimed Anti-Proliferative Activity: An Unquantified, Class-Level Observation

An online resource indicates that this compound exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. However, this claim is presented without any quantitative data (e.g., IC50, EC50), a specific comparator compound, or a defined experimental model system. The statement is attributed to a patent database entry but lacks the specific patent reference and experimental context required for verification [1].

Cancer Biology Cell Differentiation Oncology

Recommended Application Scenarios for 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid (CAS 1535466-06-8) Based on Available Evidence


Chemical Biology Probe Development

Given its commercial availability and defined physicochemical properties (LogP 2.58), 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid can be procured as a starting scaffold for the synthesis of focused libraries of pyridine-carboxylic acid derivatives. Its primary value in this context is as a well-defined chemical entity for exploring structure-activity relationships (SAR) around the pyridine-2-carboxylic acid core, where its specific substitution pattern can be systematically varied and compared to newly synthesized analogs .

Synthetic Chemistry Building Block

This compound is marketed as a 'versatile small molecule scaffold' . It is suitable for use in synthetic organic chemistry as an intermediate or building block for the construction of more complex molecules. Its procurement with a defined purity (95%) and molecular weight makes it appropriate for use in reaction development and methodology studies where a reliable, commercially available starting material is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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